molecular formula C22H20ClN3O5S3 B2927235 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)pyrrolidine-2-carboxamide CAS No. 1049827-70-4

1-((5-chlorothiophen-2-yl)sulfonyl)-N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)pyrrolidine-2-carboxamide

Cat. No. B2927235
CAS RN: 1049827-70-4
M. Wt: 538.05
InChI Key: CUEGPKURJWVYBD-UHFFFAOYSA-N
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Description

1-((5-chlorothiophen-2-yl)sulfonyl)-N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)pyrrolidine-2-carboxamide is a useful research compound. Its molecular formula is C22H20ClN3O5S3 and its molecular weight is 538.05. The purity is usually 95%.
BenchChem offers high-quality 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)pyrrolidine-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)pyrrolidine-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Organic Synthesis

Sulfonyl compounds are known for their use in organic synthesis, particularly in creating sulfonyl fluorides which are valuable in drug discovery and materials science . The sulfonyl group in the compound could potentially be utilized for similar synthetic applications.

Pharmaceutical Development

Thiazol derivatives play a crucial role in pharmaceuticals, forming part of several important drugs like antibiotics and antineoplastic agents . The thiazol component of the compound could be explored for developing new medications.

Agricultural Chemicals

Thiazole compounds have applications in agriculture as fungicides and pesticides . The compound’s thiazol moiety might be useful in creating new agricultural chemicals.

Catalysis

Pyrrolidine is used as a catalyst in organic synthesis reactions . The pyrrolidine part of the compound could serve as a catalyst for various chemical reactions.

Material Science

Sulfonyl groups find use in materials science, potentially making the compound valuable for developing new functional materials .

Biological Activity Modulation

Thiazole-based Schiff base compounds have demonstrated significant pharmacological potential, including antibacterial and antioxidant activities . The compound’s thiazol group could be investigated for these biological activities.

These inferred applications are based on the known uses of similar functional groups and should be validated through experimental research for the specific compound.

Fluorosulfonyl radicals: new horizons for the synthesis of sulfonyl … Recent Progress and Emerging Technologies towards a Sustainable … Thiazole | Formula, Properties & Application Synthesis, antibacterial and antioxidant activities of Thiazole-based … Pyrrolidine: Properties, Structure, Preparation And Uses

properties

IUPAC Name

1-(5-chlorothiophen-2-yl)sulfonyl-N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN3O5S3/c1-2-30-16-7-3-5-13-11-17(31-20(13)16)14-12-32-22(24-14)25-21(27)15-6-4-10-26(15)34(28,29)19-9-8-18(23)33-19/h3,5,7-9,11-12,15H,2,4,6,10H2,1H3,(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUEGPKURJWVYBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)C4CCCN4S(=O)(=O)C5=CC=C(S5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN3O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

538.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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